2-chloro-5H-chromeno[2,3-b]pyridin-5-ol
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Overview
Description
2-chloro-5H-chromeno[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the class of chromeno-pyridines.
Preparation Methods
The synthesis of 2-chloro-5H-chromeno[2,3-b]pyridin-5-ol can be achieved through several synthetic routes. One common method involves the reaction of salicylaldehyde, malononitrile, and a suitable CH-acid under multicomponent reaction conditions . This reaction can be catalyzed by various catalysts and can be performed under microwave or ultrasonic radiation to enhance the reaction rate and yield . Industrial production methods may involve the use of continuous flow reactors to scale up the synthesis process efficiently .
Chemical Reactions Analysis
2-chloro-5H-chromeno[2,3-b]pyridin-5-ol undergoes various types of chemical reactions, including:
Scientific Research Applications
2-chloro-5H-chromeno[2,3-b]pyridin-5-ol has several scientific research applications:
Medicinal Chemistry: This compound exhibits potential biological activities, including anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-5H-chromeno[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. It inhibits mitogen-activated protein kinase, which plays a crucial role in cell signaling and inflammation . By suppressing the expression of tumor necrosis factor, it can reduce inflammation and potentially inhibit cancer cell proliferation .
Comparison with Similar Compounds
2-chloro-5H-chromeno[2,3-b]pyridin-5-ol can be compared with other similar compounds such as:
2-chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)propan-1-one: This compound has a similar chromeno-pyridine structure but with different substituents, leading to variations in its chemical and biological properties.
5-phenylchromeno[2,3-b]pyridin-5-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H8ClNO2 |
---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
2-chloro-5H-chromeno[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C12H8ClNO2/c13-10-6-5-8-11(15)7-3-1-2-4-9(7)16-12(8)14-10/h1-6,11,15H |
InChI Key |
MHHCGTWMUYJQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)N=C(C=C3)Cl)O |
Origin of Product |
United States |
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